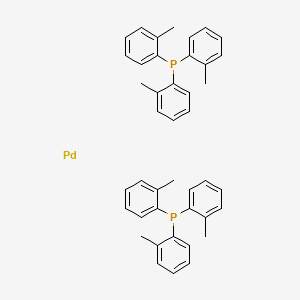

Bis(tri-o-tolylphosphine)palladium(0)

Vue d'ensemble

Description

Bis(tri-o-tolylphosphine)palladium(0) is a palladium complex with the molecular formula C42H42P2Pd. It is widely used as a catalyst in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions such as Kumada coupling and Heck coupling . This compound is known for its high efficiency and selectivity in facilitating these reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reaction of palladium(II) acetate with tri-o-tolylphosphine in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:

Pd(OAc)2+2P(o-tolyl)3+Reducing Agent→Pd(P(o-tolyl)3)2+By-products

Common reducing agents used in this synthesis include hydrazine and sodium borohydride.

Industrial Production Methods

In industrial settings, the production of Bis(tri-o-tolylphosphine)palladium(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(tri-o-tolylphosphine)palladium(0) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form palladium(II) complexes.

Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.

Substitution: Ligand substitution reactions where the tri-o-tolylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as hydrazine and sodium borohydride are used.

Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield palladium(II) complexes, while reduction reactions regenerate the palladium(0) complex.

Applications De Recherche Scientifique

Palladium-Catalyzed Cross-Coupling Reactions

Bis(tri-o-tolylphosphine)palladium(0) serves primarily as a catalyst in several cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds. The most notable reactions include:

- Kumada Coupling : This reaction involves the coupling of aryl halides with organomagnesium reagents (Grignard reagents) to form biaryl compounds. The use of Bis(tri-o-tolylphosphine)palladium(0) enhances the efficiency and yield of these reactions due to its ability to stabilize reactive intermediates and facilitate the transmetalation step .

- Heck Reaction : In this reaction, alkenes react with aryl halides in the presence of a base to produce substituted alkenes. The palladium catalyst plays a crucial role in the oxidative addition of the aryl halide and subsequent steps leading to product formation .

Amination and Arylation Reactions

In addition to cross-coupling reactions, Bis(tri-o-tolylphosphine)palladium(0) is also employed in amination and arylation processes. These reactions are vital for synthesizing amines and aryl compounds, which are key building blocks in pharmaceuticals and agrochemicals. The compound's ability to facilitate these transformations stems from its strong coordination with phosphine ligands, which stabilize palladium in its zero oxidation state .

Applications in Material Science

The compound has also found applications beyond organic synthesis:

- Thin Film Deposition : Bis(tri-o-tolylphosphine)palladium(0) is used as a precursor in the deposition of palladium films, which are essential for electronic components and sensors .

- LED Manufacturing : Its role as a catalyst in the synthesis of organic light-emitting diodes (OLEDs) underscores its versatility in material science applications .

Case Study 1: Kumada Coupling Efficiency

A study demonstrated that using Bis(tri-o-tolylphosphine)palladium(0) significantly increased yields in Kumada coupling reactions involving challenging substrates. The research highlighted that optimizing reaction conditions with this catalyst led to improved selectivity and reduced byproduct formation, showcasing its practical advantages in synthetic chemistry .

Case Study 2: Application in Pharmaceutical Synthesis

In pharmaceutical chemistry, Bis(tri-o-tolylphosphine)palladium(0) has been effectively utilized for synthesizing complex molecules with multiple stereocenters. A notable example includes its use in synthesizing biologically active compounds where traditional methods failed to yield satisfactory results. The catalyst's ability to promote efficient coupling under mild conditions was pivotal to achieving high yields of the desired products .

Mécanisme D'action

The mechanism by which Bis(tri-o-tolylphosphine)palladium(0) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets include organic halides and organometallic reagents, and the pathways involved typically follow a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(triphenylphosphine)palladium(0): Another palladium complex with triphenylphosphine ligands.

Bis(diphenylphosphinoethane)palladium(0): A palladium complex with diphenylphosphinoethane ligands.

Uniqueness

Bis(tri-o-tolylphosphine)palladium(0) is unique due to its high selectivity and efficiency in catalyzing cross-coupling reactions. The presence of the tri-o-tolylphosphine ligands provides steric hindrance and electronic effects that enhance the stability and reactivity of the palladium center, making it a preferred catalyst in many organic transformations .

Activité Biologique

Overview

Bis(tri-o-tolylphosphine)palladium(0) (Pd(0)(P(o-tol)3)2), a palladium complex, is recognized for its significant role as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. This compound not only facilitates the formation of carbon-carbon bonds but also exhibits potential biological activity, particularly in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

- Molecular Formula : C42H42P2Pd

- Molecular Weight : 694.82 g/mol

- CAS Number : 69861-71-8

Target and Mode of Action

Bis(tri-o-tolylphosphine)palladium(0) primarily acts as a catalyst in cross-coupling reactions. Its mechanism involves:

- Oxidative Addition : The palladium center undergoes oxidative addition with electrophiles (e.g., aryl halides).

- Transmetalation : The intermediate complexes formed can then participate in transmetalation with organometallic reagents.

- Reductive Elimination : Finally, reductive elimination occurs, resulting in the formation of the desired product and regeneration of the palladium(0) complex .

Synthesis of Pharmaceuticals

The compound has been utilized in synthesizing various biologically active compounds due to its efficiency in forming carbon-carbon and carbon-nitrogen bonds. It has been particularly noted for its application in:

- Drug Development : Facilitating the synthesis of new therapeutic agents.

- Natural Product Synthesis : Enabling the construction of complex natural products that exhibit biological activity .

Case Studies and Experimental Data

-

Catalytic Efficiency :

- Studies have shown that Bis(tri-o-tolylphosphine)palladium(0) demonstrates high catalytic efficiency in Suzuki-Miyaura coupling reactions, outperforming other palladium complexes under similar conditions .

- In a comparative study, it was found that variations in ligand structure significantly affect the reactivity and stability of palladium complexes, with Bis(tri-o-tolylphosphine)palladium(0) providing optimal results for specific substrates .

-

Toxicity and Safety :

- While effective as a catalyst, higher concentrations of Bis(tri-o-tolylphosphine)palladium(0) have been associated with cytotoxic effects on certain cell lines, indicating a dose-dependent relationship between catalytic activity and toxicity.

- Safety assessments highlight the importance of handling this compound under inert conditions to prevent degradation and ensure consistent catalytic performance .

Biochemical Pathways

The biochemical pathways influenced by Bis(tri-o-tolylphosphine)palladium(0) include:

- Metabolic Flux Alteration : The compound interacts with various enzymes, affecting metabolic pathways related to organic molecule synthesis.

- Gene Expression Modulation : Through its catalytic actions, it can indirectly influence gene expression by modifying signaling molecules involved in cellular processes .

Transport and Distribution

The distribution of Bis(tri-o-tolylphosphine)palladium(0) within biological systems is influenced by:

- Subcellular Localization : The compound's interactions with cellular components determine its localization, which is crucial for its catalytic activity.

- Transport Mechanisms : It is transported through cellular membranes via interactions with specific transport proteins, which can modulate its bioavailability and effectiveness as a catalyst .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Molecular Formula | C42H42P2Pd |

| Primary Applications | Catalyst in organic synthesis; drug development; natural product synthesis |

| Mechanism | Oxidative addition, transmetalation, reductive elimination |

| Toxicity | Dose-dependent; higher concentrations may cause cytotoxic effects |

| Transport | Interaction with transport proteins affects localization |

Propriétés

IUPAC Name |

palladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBIJGNGGJBNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449462 | |

| Record name | Pd[(o-tol)3P]2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69861-71-8 | |

| Record name | Pd[(o-tol)3P]2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?

A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.